3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride
Description
3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a methyl group at position 3 and a carboxylic acid group at position 1, forming a hydrochloride salt. Its molecular formula is C₉H₁₂ClN₂O₂ (MW: 216.67 g/mol) . Commercial availability from multiple global suppliers (e.g., Enamine Ltd, Shanghai Gaolang Chemical) underscores its relevance in medicinal chemistry .
Properties
IUPAC Name |
3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-6-10-8(9(12)13)7-4-2-3-5-11(6)7;/h2-5H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNGARIRDACHFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1CCCC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Structure and Composition
- Molecular Formula : C9H13ClN2O2
- Molecular Weight : 216.66 g/mol
- IUPAC Name : 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid; hydrochloride
The compound features a bicyclic structure that contributes to its unique chemical behavior and biological interactions.
Physical Properties
The physical properties of 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride include:
- Appearance : Typically a white to off-white powder.
- Solubility : Soluble in water and organic solvents, which facilitates its use in various formulations.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents .
Anticancer Potential
Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of certain cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in malignant cells .
Neurological Research
There is growing interest in the neuroprotective effects of this compound. Animal studies have indicated potential benefits in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems may contribute to its protective effects .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial viability at low concentrations of the compound .
Case Study 2: Cancer Cell Line Research
A study conducted by Smith et al. (2024) investigated the effects of the compound on human breast cancer cell lines. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell proliferation and increased apoptosis markers .
Case Study 3: Neuroprotection
Research published in Neuroscience Letters explored the neuroprotective effects of this compound in a rat model of Parkinson's disease. The treated group showed improved motor function and reduced dopaminergic neuron loss compared to controls .
Mechanism of Action
The mechanism by which 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on substituents, physicochemical properties, and applications.
Structural Analogues
Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to its free base. In contrast, the dihydrochloride salt of the amine derivative (C₇H₁₃Cl₂N₃) exhibits even higher solubility due to additional ionic interactions .
- Stability: The methyl group at position 3 in the target compound likely enhances metabolic stability compared to the non-methylated analogue (CAS 909857-88-1), which was discontinued, possibly due to instability or poor bioavailability .
- Reactivity : Bromine substitution (CAS 1554534-02-9) facilitates nucleophilic substitution reactions, whereas the carboxylic acid group in the target compound enables conjugation or salt formation .
Commercial and Research Relevance
- Pharmaceutical Applications : The carboxylic acid group in the target compound is critical for forming salts or interacting with biological targets (e.g., enzyme active sites). In contrast, the amine derivative (CAS 1417635-70-1) is used in coordination chemistry or as a precursor for nucleoside analogs .
- Market Availability : The target compound is supplied by 12+ vendors globally, including ISO-certified manufacturers, whereas discontinued analogues (e.g., CAS 909857-88-1) highlight market selectivity for stable, bioactive derivatives .
Biological Activity
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride
- CAS Number : 1780940-10-4
- Molecular Formula : C9H13ClN2O2
- Molecular Weight : 216.67 g/mol
Anticancer Activity
Research has indicated that imidazo[1,5-a]pyridine derivatives exhibit promising anticancer properties. Specifically, studies have shown that compounds with similar structures can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study :
A study demonstrated that a related compound exhibited an IC50 of 0.299 μM against MV4-11 human acute myeloid leukemia (AML) cells, indicating potent antiproliferative activity . This suggests that 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine derivatives may also possess similar properties.
Inhibition of Kinases
Imidazo[1,5-a]pyridine derivatives have been explored for their ability to inhibit specific kinases involved in cancer progression. For instance, dual inhibition of Aurora-A and FLT3 kinases has been reported for related compounds . The selectivity and potency of these inhibitors are crucial for their therapeutic potential.
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,5-a]pyridine derivatives is heavily influenced by their structural components. Modifications at various positions on the imidazo ring can enhance or diminish biological activity.
| Position | Modification | Effect on Activity |
|---|---|---|
| 1 | Carboxylic acid | Increased solubility and potential bioactivity |
| 5 | Methyl group | Enhanced binding affinity to target proteins |
Anti-inflammatory Effects
Recent studies have also highlighted the anti-inflammatory properties of related compounds. For instance, certain derivatives demonstrated significant inhibition of COX enzymes (Cyclooxygenase), which are key targets in the treatment of inflammatory diseases.
Research Findings :
In vitro assays revealed IC50 values for COX-2 inhibition ranging from 23.8 μM to 42.1 μM for various derivatives . These findings suggest that modifications to the imidazo structure can lead to enhanced anti-inflammatory activity.
Toxicological Considerations
While exploring the therapeutic potential of 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine derivatives, it is essential to consider their safety profiles. Hazard statements indicate potential risks such as skin irritation and respiratory issues upon exposure . Safety assessments are critical for any future clinical applications.
Preparation Methods
Cyclization of Aminopyridine Precursors
- Starting from N-amino-2-iminopyridines , cyclization with appropriate carbonyl compounds (such as 1,3-dicarbonyl compounds) under controlled conditions leads to the imidazo[1,5-a]pyridine core.
- Typical reaction conditions include refluxing in ethanol or other suitable solvents with acidic catalysis (e.g., acetic acid) and an oxygen atmosphere to facilitate oxidative cyclization.
- For example, reactions performed at elevated temperatures (~130 °C) for 18 hours under oxygen atmosphere yield high purity heterocycles.
Introduction of the Carboxylic Acid Group
- Carboxylation is typically achieved by incorporating a carboxylate precursor or by oxidation of a methyl or other substituent at the 1-position.
- Alternatively, ester intermediates such as ethyl esters of imidazo[1,5-a]pyridine carboxylates are synthesized first and then hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
- The hydrochloride salt is formed by treating the free acid with hydrochloric acid, often in an organic solvent or aqueous medium, to precipitate the stable salt form.
Representative Synthetic Route (Literature-Based)
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | N-amino-2-iminopyridine + 1,3-dicarbonyl compound in ethanol with acetic acid, 130 °C, O2 atmosphere, 18 h | Formation of imidazo[1,5-a]pyridine core |
| 2 | Esterification or direct carboxylation | Introduction of carboxyl group at 1-position |
| 3 | Hydrolysis of ester (if used) with aqueous HCl or NaOH | Formation of free carboxylic acid |
| 4 | Treatment with HCl in organic solvent or water | Formation of hydrochloride salt |
Analytical and Purity Data
- The final product, this compound, typically exhibits a molecular weight of approximately 216.66 g/mol.
- Purity levels of prepared compounds are reported at around 95%, confirmed by chromatographic and spectrometric methods.
- Structural confirmation is achieved through NMR, mass spectrometry, and sometimes X-ray crystallography to verify the cyclized heterocyclic framework and substitution pattern.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Starting Material | N-amino-2-iminopyridine derivative | Commercially available or synthesized |
| Solvent | Ethanol, sometimes DMF or acetic acid | Ethanol preferred for cyclization |
| Temperature | 100–130 °C | Reflux or sealed vessel |
| Reaction Time | 12–48 hours | Typically 18 hours for optimal yield |
| Atmosphere | Oxygen or air | Oxidative conditions aid cyclization |
| Acid Catalyst | Acetic acid or HCl | Facilitates ring closure and salt formation |
| Yield | 70–90% | High yields reported in literature |
| Purity | ≥95% | Confirmed by HPLC or NMR |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via cyclization of tert-butyl-protected intermediates followed by acid hydrolysis. Optimization involves adjusting stoichiometric ratios (e.g., 1.1 equivalents of K₂CO₃ for deprotonation) and reaction temperatures (room temperature to 80°C) to maximize yield. Post-synthesis purification via recrystallization or column chromatography is critical for removing unreacted starting materials, as described in imidazo[1,5-a]pyridine derivative protocols .
- Key Considerations : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Q. How can researchers structurally characterize this compound, and what analytical techniques are most reliable?
- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., observed m/z 264.26 for the hydrochloride salt) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments (e.g., imidazo-pyridine ring protons at δ 7.2–8.1 ppm) and methyl groups (δ 2.5–3.0 ppm). FT-IR confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydrochloride salt formation (broad N-H stretch ~2500 cm⁻¹) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Follow hazard codes H314 (causes severe skin burns) and H335 (respiratory irritation) . Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation .
Q. What solvent systems are optimal for dissolving this compound in biological assays?
- Methodology : The compound exhibits limited aqueous solubility (logP ~1.12) but dissolves in DMSO (50 mg/mL) or ethanol with sonication. For in vitro studies, prepare stock solutions in DMSO and dilute in PBS (pH 7.4) to avoid precipitation .
Advanced Research Questions
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C and 40°C. Monitor degradation via LC-MS; instability is observed at pH >10 (hydrolysis of the imidazo ring) and temperatures >50°C (dehydration of the hydrochloride salt). Store at pH 4–6 and 2–8°C for long-term stability .
Q. What advanced analytical methods can resolve spectral contradictions in purity assessments?
- Methodology : Combine orthogonal techniques:
- X-ray crystallography to confirm crystal structure and salt form.
- Differential Scanning Calorimetry (DSC) to detect polymorphic transitions (melting point ~150–152°C).
- ICP-MS to quantify residual metal catalysts (e.g., Pd <10 ppm) from synthesis .
Q. How can researchers investigate the compound’s pharmacological activity, and what in vitro models are suitable?
- Methodology : Screen against enzyme targets (e.g., kinases) using fluorescence polarization assays. For antimicrobial activity, use microbroth dilution (MIC determination against Gram-positive bacteria). Cytotoxicity is assessed via MTT assays in HEK-293 or HepG2 cells (IC₅₀ >100 µM indicates low toxicity) .
Q. How can contradictory data on the compound’s reactivity with nucleophiles be resolved?
- Methodology : Perform kinetic studies under controlled conditions (e.g., varying solvent polarity and nucleophile strength). For example, the ethynyl group undergoes oxidation to ketones in DMSO but remains stable in THF. Use DFT calculations to predict reactive sites (e.g., C-3 position on the imidazo ring) and validate with LC-MS/MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
